N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide
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Overview
Description
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H29N5O2S and its molecular weight is 367.51. The purity is usually 95%.
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Scientific Research Applications
Fluorogenic Labeling of Live Cells
This compound can be used in the synthesis of C3-substituted triazinium salts, which are used for fluorogenic labeling of live cells . The combination of a coumarin fluorophore attached to position C3 with a C5-(4-methoxyphenyl) substituent yields a fluorogenic triazinium probe suitable for no-wash, live-cell labeling .
Bioorthogonal Reactions
The compound has potential applications in bioorthogonal reactions, which are chemical reactions compatible with biological systems . These reactions have applications in chemical biology, biomedicine, imaging, diagnosis, and therapy .
Investigation of Ligation Kinetics
The compound can be used to investigate the effect of different substituents on the ligation kinetics and stability of the compounds under biologically relevant conditions .
Synthesis of Ceftolozane
The compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Jaspine B
The compound could potentially be used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .
Development of New Bioorthogonal Reagents
The compound could potentially be used in the development of more advanced bioorthogonal reactions and reagents . This could lead to the creation of new tools and techniques in chemical biology and related fields .
Mechanism of Action
Target of Action
Similar compounds have been found to targetserine/threonine kinase , an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It’s known that an aromatic ring attached to n-2 of the pyrazole nucleus provides important pi-ch (2) interactions with the kinase .
Biochemical Pathways
The map kinase signal transduction pathway, which is targeted by similar compounds, plays a crucial role in cellular processes such as growth, differentiation, and stress response .
Pharmacokinetics
The 1 h-nmr spectrum recorded in deuterated chloroform using tms as internal standard showed a broad singlet at 334 ppm assigned to the NH proton, a doublet at 416 (J = 52 Hz, 2H) ppm associated with the methylene protons . This information might be useful in understanding the compound’s ADME properties.
Result of Action
The interaction with the kinase could potentially lead to changes in cellular processes such as growth, differentiation, and stress response .
properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(diethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-6-21(7-2)9-8-18-15(23)16(24)19-14-12-10-25-11-13(12)20-22(14)17(3,4)5/h6-11H2,1-5H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFWCRRIMPYFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.